molecular formula C21H20N4O2 B11177217 N'-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide

N'-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide

Cat. No.: B11177217
M. Wt: 360.4 g/mol
InChI Key: HOFHZCBMRBSICE-UHFFFAOYSA-N
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Description

N’-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide is a complex organic compound featuring a unique structure that combines a pyrroloquinoline core with a pyridine carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoline core, which can be synthesized through the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride, followed by cyclization using an intramolecular Friedel-Crafts process . The resulting intermediate is then reacted with pyridine-4-carbohydrazide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

N’-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes involved in blood coagulation. The compound likely binds to the active site of these enzymes, inhibiting their activity and thus affecting the coagulation pathway . This interaction can be studied using various biochemical and biophysical techniques to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide is unique due to its combination of a pyrroloquinoline core with a pyridine carbohydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(2-hydroxy-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)imino]pyridine-4-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-12-9-15-13(2)11-21(3,4)25-18(15)16(10-12)17(20(25)27)23-24-19(26)14-5-7-22-8-6-14/h5-11,27H,1-4H3

InChI Key

HOFHZCBMRBSICE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=CC(N3C(=C2N=NC(=O)C4=CC=NC=C4)O)(C)C)C

Origin of Product

United States

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